molecular formula C14H12FNO2 B5316558 3-[(2-fluorobenzyl)oxy]benzamide

3-[(2-fluorobenzyl)oxy]benzamide

Cat. No. B5316558
M. Wt: 245.25 g/mol
InChI Key: YNFJZLDPGQMFPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including fluorinated versions, often involves nucleophilic substitution reactions, coupling reactions, or the use of specific reagents to introduce the fluorobenzyl group onto the benzamide scaffold. For example, a method for synthesizing benzamide analogs involves acylating amines with benzoic acid derivatives under conditions that facilitate the formation of the amide bond (Kelly et al., 2007).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those substituted with fluorobenzyl groups, can significantly influence their physical and chemical properties. Crystal structure analysis can reveal insights into the molecular conformation, intermolecular interactions, and polymorphism. For instance, studies on N-substituted benzamides have shown that the orientation and substitution pattern on the benzene rings can lead to varied crystal packing arrangements, influenced by hydrogen bonding and π-π interactions (Chopra & Row, 2008).

Chemical Reactions and Properties

Benzamide derivatives can undergo various chemical reactions, including hydrolysis, amidation, and substitution reactions, which can modify their chemical structure and properties. The presence of a fluorobenzyl group can influence the reactivity of the compound by affecting electron distribution and molecular stability. The synthesis and reactivity of such compounds often require specific conditions to maintain the integrity of the fluorine-substituted benzyl group (Gougoutas, Chang, & Etter, 1976).

Physical Properties Analysis

The physical properties of 3-[(2-fluorobenzyl)oxy]benzamide, such as melting point, solubility, and crystal form, can be influenced by its molecular structure. The fluorine atom's electronegativity and its position on the benzyl group can affect the compound's polarity, solubility in various solvents, and crystallization behavior. For example, the study of disorder-induced polymorphism in similar compounds has highlighted how slight modifications in molecular structure can lead to significant changes in physical properties (Chopra & Row, 2008).

Chemical Properties Analysis

The chemical properties of 3-[(2-fluorobenzyl)oxy]benzamide, including acidity, basicity, and reactivity towards various chemical reagents, are closely tied to its molecular architecture. The presence of the fluorobenzyl moiety can influence the compound's electronic properties, making it more reactive or selective in certain chemical transformations. Studies on fluorinated benzamide derivatives have explored their potential as intermediates in organic synthesis, highlighting the role of fluorine in modulating chemical reactivity and selectivity (Hall et al., 1991).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of “3-[(2-fluorobenzyl)oxy]benzamide”. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The future directions for research on “3-[(2-fluorobenzyl)oxy]benzamide” would depend on its intended applications. If it shows promise as a pharmaceutical compound, further studies could be conducted to evaluate its efficacy, safety, and mechanism of action .

properties

IUPAC Name

3-[(2-fluorophenyl)methoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c15-13-7-2-1-4-11(13)9-18-12-6-3-5-10(8-12)14(16)17/h1-8H,9H2,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFJZLDPGQMFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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